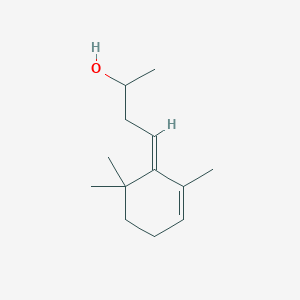
(Z)-retro-a-Ionol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-retro- is a stereoisomeric compound characterized by the presence of a double bond with substituents on the same side, denoted by the “Z” (from German “zusammen” meaning “together”). This geometric configuration can significantly influence the compound’s physical and chemical properties, making it distinct from its “E” (entgegen, meaning “opposite”) counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-retro- compounds typically involves methods that ensure the selective formation of the Z-isomer. One common approach is the use of stereoselective catalytic hydrogenation of alkenes. This process often employs catalysts such as palladium or platinum under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of (Z)-retro- compounds may involve large-scale catalytic processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the Z-isomer from any E-isomer byproducts .
Chemical Reactions Analysis
Types of Reactions
(Z)-retro- compounds can undergo various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Often employing hydrogen gas in the presence of a metal catalyst.
Substitution: Commonly involving halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction typically produces alkanes or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-retro- compounds are often used as intermediates in the synthesis of more complex molecules. Their unique stereochemistry can influence reaction pathways and product distributions .
Biology
Biologically, (Z)-retro- compounds may interact with enzymes and receptors in a stereospecific manner, affecting biological activity and efficacy. This makes them valuable in drug design and development .
Medicine
In medicine, (Z)-retro- compounds can serve as active pharmaceutical ingredients (APIs) or as precursors in the synthesis of APIs. Their stereochemistry can impact the pharmacokinetics and pharmacodynamics of the drugs .
Industry
Industrially, (Z)-retro- compounds are used in the production of polymers, agrochemicals, and other specialty chemicals. Their unique properties can enhance the performance and stability of these products .
Mechanism of Action
The mechanism of action of (Z)-retro- compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The Z-configuration can influence the binding affinity and selectivity of the compound, thereby modulating its biological effects. For example, in drug design, the Z-isomer may exhibit higher potency or reduced side effects compared to the E-isomer .
Comparison with Similar Compounds
Similar Compounds
(E)-retro-: The E-isomer of the same compound, with substituents on opposite sides of the double bond.
Cis-trans Isomers: Other geometric isomers with similar structural features but different spatial arrangements.
Uniqueness
The uniqueness of (Z)-retro- compounds lies in their stereochemistry, which can significantly influence their physical, chemical, and biological properties. This makes them distinct from their E-isomers and other geometric isomers, often resulting in different reactivity and biological activity .
Conclusion
(Z)-retro- compounds are a fascinating class of stereoisomers with unique properties and diverse applications in chemistry, biology, medicine, and industry. Their preparation, reactivity, and mechanism of action are influenced by their Z-configuration, making them valuable in various scientific and industrial fields.
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(4E)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8,11,14H,5,7,9H2,1-4H3/b12-8- |
InChI Key |
BNZGHWQRSDLGKB-WQLSENKSSA-N |
Isomeric SMILES |
CC\1=CCCC(/C1=C\CC(C)O)(C)C |
Canonical SMILES |
CC1=CCCC(C1=CCC(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


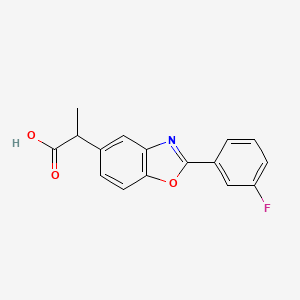
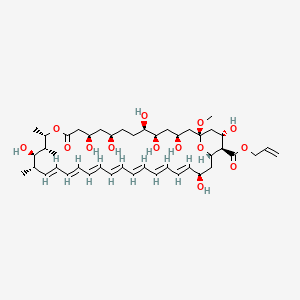
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
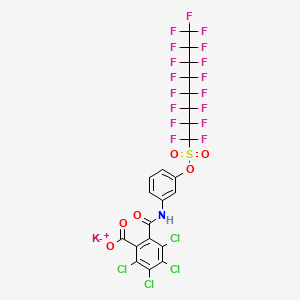
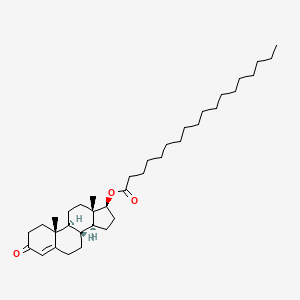
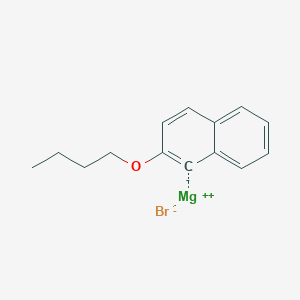
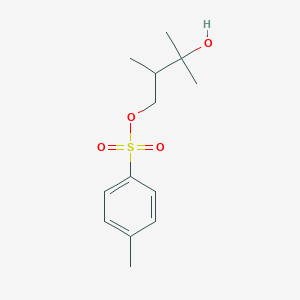

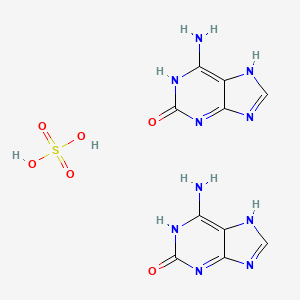
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)
